N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c20-14-6-4-7-15(12-14)22-19(25)18(24)21-13-16-8-5-11-23(16)28(26,27)17-9-2-1-3-10-17/h1-4,6-7,9-10,12,16H,5,8,11,13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXQHIXQYCRWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which is then functionalized with a phenylsulfonyl group. The fluorophenyl group is introduced through a substitution reaction, and the final step involves the formation of the oxalamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfonic acids, while reduction of the oxalamide moiety can produce primary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes:
- 3-Fluorophenyl group : This functional group may enhance biological activity due to its electron-withdrawing properties.
- Phenylsulfonyl moiety : Known for its role in enhancing solubility and bioavailability.
- Pyrrolidin-2-yl unit : Imparts structural rigidity and may influence receptor interactions.
The molecular formula for N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is C₁₅H₁₈FNO₃S, with a molecular weight of approximately 341.37 g/mol.
Drug Discovery and Development
This compound has shown promise as a candidate for drug development due to its potential interactions with various biological targets. Preliminary studies suggest it may modulate enzyme activity or receptor interactions, which could lead to therapeutic effects in several conditions.
Antipsychotic Activity
Research has indicated that compounds with similar structural features exhibit antipsychotic properties. For instance, derivatives of pyrroloquinoline have been studied for their ability to antagonize serotonin receptors (5-HT6), which are implicated in mood regulation and psychotic disorders. The potential of this compound in this context warrants further investigation .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with similar compounds is essential:
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | 4-Fluorophenyl group | Drug discovery, potential CNS effects |
| N1-(3-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | 3-Chlorophenyl group | Antipsychotic activity, receptor modulation |
| N1-(4-methylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | 4-Methylphenyl group | Variability in biological activity due to methyl substitution |
This table illustrates how variations in the phenolic substituent can influence the biological activity and potential applications of these compounds.
Case Study 1: Antidepressant Activity
A study exploring the effects of similar oxalamide derivatives indicated that modifications to the phenolic groups significantly impacted their antidepressant efficacy. The presence of fluorine was associated with increased potency in receptor binding assays .
Case Study 2: Cancer Therapeutics
Research into the application of sulfonamide-containing compounds has revealed their role as inhibitors of specific cancer cell lines. These findings suggest that this compound may also possess anticancer properties worth investigating .
Mechanism of Action
The mechanism of action of N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxalamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations :
Fluorophenyl Positional Isomerism: The target compound’s 3-fluorophenyl group differs from the 2-fluorophenyl in compound 18 (). BNM-III-170 () combines 4-chloro-3-fluorophenyl with a bulky indenyl group, achieving potent HIV inhibition (IC50 < 1 µM in pseudovirus assays), suggesting fluorinated aryl groups are critical for antiviral activity .
Pyrrolidine vs. Other Heterocycles :
- The phenylsulfonyl-pyrrolidinylmethyl group in the target compound contrasts with the thiazolyl-pyrrolidinylmethyl groups in compounds 14–15 (). Sulfonyl groups improve solubility and metabolic stability compared to acetylated or hydroxymethyl substituents, as seen in flavoring oxalamides () .
Bioactivity and Toxicity Profiles: Flavoring oxalamides like S336 () exhibit low toxicity (NOEL = 100 mg/kg/day in rats) due to rapid metabolism without amide hydrolysis, whereas antiviral oxalamides (e.g., BNM-III-170) prioritize target affinity over metabolic stability . Adamantyl-containing oxalamides () inhibit soluble epoxide hydrolase (sEH) with IC50 values < 100 nM, demonstrating how lipophilic substituents enhance enzyme binding .
Key Observations :
- Lower yields in compounds with stereochemical complexity (e.g., 36% for compound 13, ) highlight challenges in synthesizing chiral oxalamides compared to simpler derivatives like compound 18 (52% yield) .
- LC-MS and NMR data consistently confirm oxalamide backbone integrity, with characteristic CO-NH proton signals near δ 8–11 ppm .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide?
Answer: The synthesis of oxalamide derivatives typically involves sequential coupling of amines with oxalyl chloride or activated oxalate intermediates. For example:
- Step 1 : React 3-fluoroaniline with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to form the N1-(3-fluorophenyl)oxalamide intermediate.
- Step 2 : Introduce the N2 substituent by coupling the intermediate with (1-(phenylsulfonyl)pyrrolidin-2-yl)methylamine under conditions optimized for steric hindrance (e.g., DMAP catalysis in dichloromethane).
- Purification : Use silica gel chromatography or recrystallization to isolate the product.
Key Reference: Similar protocols are detailed for structurally analogous compounds in HIV entry inhibitor synthesis .
Q. How is the structural integrity of the compound validated?
Answer: Structural characterization relies on:
- NMR Spectroscopy : Compare experimental , , and NMR shifts with computational predictions. For example, the 3-fluorophenyl group shows distinct aromatic proton splitting (δ 7.1–7.4 ppm) and fluorine signals near δ -120 ppm .
- Mass Spectrometry : Confirm molecular weight via LC-MS (e.g., APCI+ mode) and HRMS for exact mass matching (e.g., CHFNOS requires [M+H] = 438.13).
- HPLC Purity : Ensure >95% purity using reverse-phase chromatography .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
Answer: SAR studies highlight:
- Fluorophenyl Group : The 3-fluoro substitution enhances binding to hydrophobic pockets in target proteins (e.g., HIV-1 gp120) by increasing electron-withdrawing effects .
- Phenylsulfonyl-Pyrrolidine Moiety : The sulfonyl group improves solubility and metabolic stability, while the pyrrolidine ring’s conformation influences steric interactions with enzymatic active sites .
- Oxalamide Linker : The planar oxalamide core facilitates hydrogen bonding with key residues (e.g., Asp113 in CD4-binding sites) .
Q. How does stereochemistry impact the compound’s efficacy and synthetic yield?
Answer:
- Stereoisomer Formation : The pyrrolidine ring’s stereochemistry (e.g., cis vs. trans) can lead to diastereomeric mixtures, reducing yield (e.g., 39% for a 1:1 mixture in compound 14) .
- Resolution Strategies : Use chiral HPLC or enantioselective synthesis (e.g., Rh-catalyzed hydrogenation) to isolate active stereoisomers .
- Biological Impact : Minor stereochemical differences can reduce antiviral IC values by >10-fold .
Q. What in vivo models are suitable for evaluating its pharmacokinetic and efficacy profiles?
Answer:
- HIV Challenge Models : Test efficacy in humanized mice infected with HIV-1 strains (e.g., JR-FL). Measure viral load reduction and CD4+ T-cell preservation .
- Pharmacokinetics : Assess oral bioavailability (e.g., C and t) in rodent models. The phenylsulfonyl group may enhance plasma stability but reduce BBB penetration .
Q. How can contradictory activity data across assays be resolved?
Answer: Contradictions often arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. PBMCs) or serum content can alter IC values. Standardize protocols using validated cell systems .
- Metabolic Interference : Hepatic microsome assays identify metabolites (e.g., sulfone oxidation) that may inhibit or enhance activity .
- Data Normalization : Use internal controls (e.g., BNM-III-170 as a reference inhibitor) to calibrate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
